molecular formula C17H14N2O4 B2802195 3-(benzyloxy)-N-(2-hydroxyphenyl)isoxazole-5-carboxamide CAS No. 1448047-69-5

3-(benzyloxy)-N-(2-hydroxyphenyl)isoxazole-5-carboxamide

Cat. No. B2802195
CAS RN: 1448047-69-5
M. Wt: 310.309
InChI Key: SWMPXMQXSZZROM-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-(2-hydroxyphenyl)isoxazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BHIC and has a molecular formula of C19H16N2O4. The purpose of

Scientific Research Applications

Carbonic Anhydrase Inhibition

Isoxazole-containing sulfonamides, including derivatives synthesized through conventional and microwave methods, have demonstrated potent inhibitory effects on human isoforms of carbonic anhydrase, a key enzyme involved in various physiological processes. These derivatives exhibit significant activity against cytosolic isoforms such as hCA II, targeting antiglaucoma applications, and hCA VII, targeting neuropathic pain, with inhibitory constants (KIs) in the low nanomolar range (Altug et al., 2017).

Antimicrobial Applications

Isoxazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds were characterized through various analytical techniques and subjected to biological evaluation and molecular docking studies to assess their potential as antimicrobial agents (Talupur et al., 2021).

Herbicidal Activity

N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides were designed and synthesized, demonstrating significant herbicidal activity against various weeds. These compounds were evaluated in laboratory bioassays, highlighting their potential for agricultural applications (Sun et al., 2020).

Anticancer Potential

Novel N-phenyl-5-carboxamidyl isoxazoles were synthesized and investigated for their anticancer activity, particularly against colon cancer. One derivative exhibited potent activity against mouse colon tumor cells, suggesting a mechanism involving the inhibition of the JAK3/STAT3 signaling pathways (Shaw et al., 2012).

properties

IUPAC Name

N-(2-hydroxyphenyl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-14-9-5-4-8-13(14)18-17(21)15-10-16(19-23-15)22-11-12-6-2-1-3-7-12/h1-10,20H,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMPXMQXSZZROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzyloxy)-N-(2-hydroxyphenyl)isoxazole-5-carboxamide

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